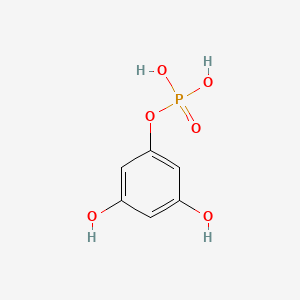
Polyphloroglucinol phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxyphenyl dihydrogen phosphate is an aryl phosphate.
Aplicaciones Científicas De Investigación
1. Biochemical Diversity and Pharmacologic Studies
Polyphloroglucinol phosphate, as part of the polycyclic polyprenylated acylphloroglucinols (PPAPs) family, exhibits a wide range of bioactivities. These compounds, derived from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways, have been extensively studied for their diverse structure and bioactivity. Pharmacologic studies of certain PPAPs have unveiled novel molecular mechanisms and potential antineoplastic properties, suggesting significant implications in medical research and drug development (Yang, Grossman, & Xu, 2018).
2. Role in Marine Bacterioplankton Survival
Research indicates that compounds like polyphloroglucinol phosphate are crucial in marine oligotrophic environments. Polyphosphate, a related compound, plays a vital role in the survival of marine bacterioplankton in phosphate-limited conditions. This highlights the importance of such compounds in ecological and environmental studies (Temperton et al., 2011).
3. Implications in Cellular Biology
In cellular biology, the role of polyphosphates, including polyphloroglucinol phosphate, has been explored. Studies demonstrate their involvement in cell cycle progression and genomic stability, particularly in organisms like Saccharomyces cerevisiae. Such findings suggest potential applications in understanding cellular mechanisms and treating related disorders (Bru et al., 2016).
4. Applications in Osteogenic Differentiation
In the field of regenerative medicine, studies have shown that calcium polyphosphate nanoparticles, closely related to polyphloroglucinol phosphate, can act as effective phosphate sources during the osteogenic differentiation of human mesenchymal stem cells. This opens new avenues for bone repair and the development of biomaterials (Hatt et al., 2019).
5. Potential in Industry, Agriculture, and Medicine
Polyphosphates, including polyphloroglucinol phosphate, have a wide range of applications in industry, agriculture, and medicine. Their biodegradability, nontoxicity, and unique properties make them valuable in areas like water treatment, fertilizers, and as additives in various fields. Their role in cell biology also suggests potential therapeutic applications (Kulakovskaya, Vagabov, & Kulaev, 2012).
Propiedades
Número CAS |
9014-68-0 |
|---|---|
Nombre del producto |
Polyphloroglucinol phosphate |
Fórmula molecular |
C6H7O6P |
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
(3,5-dihydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11) |
Clave InChI |
CBOVPRLPVFGQHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
SMILES canónico |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
Otros números CAS |
51202-77-8 9014-68-0 |
Sinónimos |
polyphloroglucinol phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



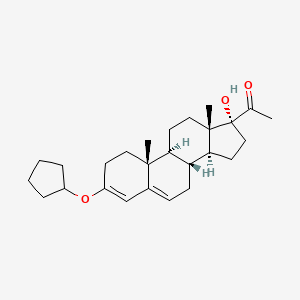
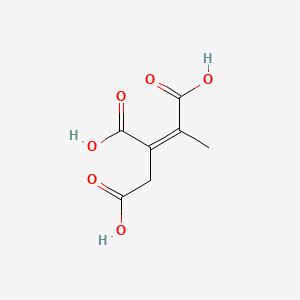
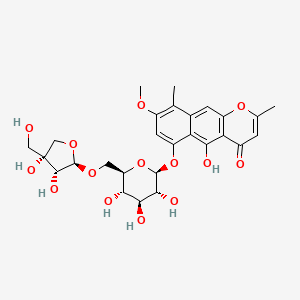
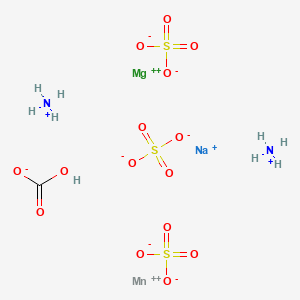
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1226864.png)
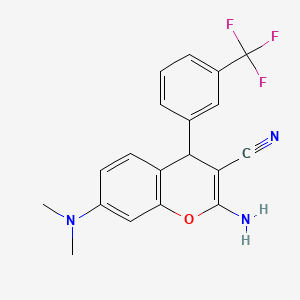
![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
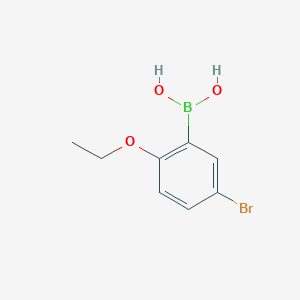
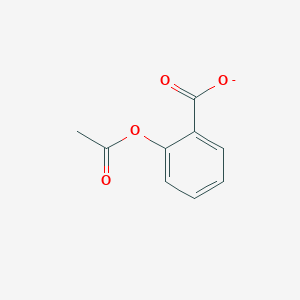
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)